molecular formula C12H14FNO2 B8390473 4-(p-Fluorobenzoyl)-4-hydroxy-piperidine

4-(p-Fluorobenzoyl)-4-hydroxy-piperidine

Cat. No. B8390473
M. Wt: 223.24 g/mol
InChI Key: OYKSTKGHMXVVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039490B2

Procedure details

(0.550 g, 1.76 mmol) of (1-Benzyl-4-hydroxy-piperidin-4-yl)-(4-fluoro-phenyl)-methanone was hydrogenated in 4 mL of ethyl acetate and 2 mL of methanol using 0.065 g, (0.61 mmol) of Palladium on charcoal to yield 0.392 g of the title compound (1.76 mmol, 100% yield) as a off-white solid after filtration of the catalyst and removal of the solvent under vacuum. MS (m/e): 314.0 (M+H+).
Name
(1-Benzyl-4-hydroxy-piperidin-4-yl)-(4-fluoro-phenyl)-methanone
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)=[O:16])([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.CO>C(OCC)(=O)C.[Pd]>[F:23][C:20]1[CH:21]=[CH:22][C:17]([C:15]([C:11]2([OH:14])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[O:16])=[CH:18][CH:19]=1

Inputs

Step One
Name
(1-Benzyl-4-hydroxy-piperidin-4-yl)-(4-fluoro-phenyl)-methanone
Quantity
0.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)C1(CCNCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.76 mmol
AMOUNT: MASS 0.392 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.